6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one
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Overview
Description
6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and an oxan-4-yl-2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutyl-substituted pyrimidine with an oxan-4-yl-2-oxoethyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups.
Scientific Research Applications
6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Used in the development of therapeutic agents.
Uniqueness
6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl and oxan-4-yl-2-oxoethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(12-4-6-20-7-5-12)9-17-10-16-13(8-15(17)19)11-2-1-3-11/h8,10-12H,1-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBPAMATFMFDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C=N2)CC(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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